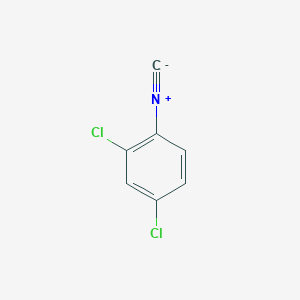

2,4-Dichloro-1-isocyanobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTZTTXSAKLZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400888 | |

| Record name | 2,4-dichloro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143954-64-7 | |

| Record name | 2,4-dichloro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 1 Isocyanobenzene and Analogous Aryl Isocyanides

Established Dehydration Protocols for Aryl Formamides

The dehydration of N-aryl formamides is the most common and practical route to aryl isocyanides. nih.govguidechem.com This transformation typically requires a dehydrating agent in the presence of a base to facilitate the elimination of a water molecule. rsc.org

Phosphoryl Chloride-Mediated Dehydration Strategies

Phosphoryl chloride (POCl₃) is a widely employed and effective dehydrating agent for the conversion of N-aryl formamides to their corresponding isocyanides. nih.govnih.gov The reaction is typically conducted in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. nih.govresearchgate.net The general mechanism involves the nucleophilic attack of the formamide (B127407) oxygen on the electrophilic phosphorus atom of POCl₃. pearson.comvedantu.com This is followed by a base-promoted elimination cascade to yield the isocyanide. nih.govvedantu.com

Recent studies have focused on optimizing this classical method to improve efficiency and sustainability. For instance, a co-solvent-free approach using triethylamine as both the base and the solvent has been developed, affording high to excellent yields of various functionalized isocyanides in under five minutes at 0 °C. nih.gov This method offers significant advantages, including increased reaction speed, milder conditions, and minimal waste generation. nih.gov

Table 1: Synthesis of Aryl Isocyanides via POCl₃-Mediated Dehydration This table is interactive and allows for sorting and filtering of data.

| Formamide Precursor | Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(2,4-dichlorophenyl)formamide | Triethylamine | Dichloromethane | 5-10 min | High (not specified) | rsc.org |

| N-phenylformamide | Triethylamine | Triethylamine | < 5 min | 98 | nih.gov |

| N-(4-chlorophenyl)formamide | Triethylamine | Triethylamine | < 5 min | 97 | nih.gov |

Exploration of Alternative Dehydrating Reagents

While phosphoryl chloride is effective, its toxicity and the formation of inorganic phosphate (B84403) byproducts have prompted the investigation of alternative dehydrating agents. nih.govrsc.org Several other reagents have been successfully used for the dehydration of aryl formamides.

Tosyl Chloride (TsCl): In combination with a base like pyridine, tosyl chloride has proven to be a valuable alternative to phosphorus-based reagents. rsc.orgnih.gov The reaction proceeds through the formation of a tosyl-activated formamide intermediate, which then undergoes base-mediated elimination. researchgate.net This method is particularly noted for its application in sustainable synthesis protocols. rsc.org

Phosgene (B1210022) and its Derivatives: Phosgene, diphosgene, and triphosgene (B27547) are powerful dehydrating agents for this transformation. nih.govnih.gov However, their extreme toxicity necessitates stringent handling precautions, limiting their widespread laboratory use. researchgate.net

Other Reagents: A variety of other dehydrating systems have been explored, including the Burgess reagent, the Appel reagent (triphenylphosphine and carbon tetrachloride), and trifluoromethanesulfonic anhydride. rsc.orgnih.gov Each of these reagents offers different advantages in terms of reactivity, selectivity, and reaction conditions. 2,4,6-Trichloro-1,3,5-triazine (TCT) has also been shown to be an effective dehydrating agent for this purpose. nih.gov

Table 2: Comparison of Dehydrating Agents for Aryl Isocyanide Synthesis This table is interactive and allows for sorting and filtering of data.

| Dehydrating Agent | Base | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Phosphoryl Chloride (POCl₃) | Triethylamine, Pyridine | High efficiency, fast reaction | Toxic, inorganic byproducts | nih.govnih.govresearchgate.net |

| Tosyl Chloride (p-TsCl) | Pyridine | Less toxic, more sustainable | Can require longer reaction times | rsc.orgnih.gov |

| Phosgene/Diphosgene | Tertiary Amines | Highly effective | Extremely toxic | nih.govnih.gov |

Innovations in Green and Sustainable Synthetic Approaches

Continuous Flow Reactor Syntheses

Continuous flow technology offers a promising solution to the challenges associated with isocyanide synthesis, such as handling toxic and foul-smelling compounds and the instability of the products. rsc.orgrsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This technology enables the "make-and-use" synthesis of isocyanides, where the isocyanide is generated and immediately consumed in a subsequent reaction without isolation. rsc.org

A reliable flow system for the synthesis, in-line analysis, and purification of isocyanides has been developed, applicable to a range of aromatic and aliphatic formamides. rsc.org This approach has been shown to produce aryl isocyanides, including those with both electron-donating and electron-withdrawing groups, in yields comparable to batch processes but with significantly reduced reaction times and improved safety. rsc.org For example, the synthesis of various isocyanides has been achieved with a throughput of 3 mmol/h. researchgate.net

Ultrasound-Promoted Formations of Aryl Amides from Isocyanides

Ultrasound irradiation has emerged as a green chemistry tool to accelerate organic reactions. orgchemres.orgutu.ac.in While the direct synthesis of isocyanides using ultrasound is not extensively documented, the technology has been effectively applied to the synthesis of aryl amides from aryl isocyanides and carboxylic acids. orgchemres.orgijrti.org This ultrasound-promoted method proceeds under ambient conditions in methanol (B129727), offering high yields (78-95%) in significantly shorter reaction times (less than 2.5 hours) compared to conventional silent conditions (24 hours). orgchemres.orgijrti.org The application of ultrasound provides a mild, fast, and efficient protocol, highlighting its potential for activating reactions involving isocyanide intermediates. orgchemres.org This suggests that integrating ultrasound into the synthesis of isocyanides themselves could be a promising area for future research.

Development of One-Step Synthetic Routes from Primary Amines

To further streamline the synthesis of aryl isocyanides, one-pot procedures starting from primary amines are highly desirable as they bypass the need to isolate the intermediate formamide. rsc.org A novel one-pot approach has been developed that combines the formylation of the primary amine and the subsequent dehydration of the resulting formamide in a single reaction vessel. rsc.org The success of this method is critically dependent on the choice and stoichiometry of the dehydrating agent and the base. rsc.org

Another innovative one-step method involves the reaction of primary amines with difluorocarbene, which is generated in situ from sodium chlorodifluoroacetate. organic-chemistry.orgresearchgate.netacs.org This approach avoids the use of traditional dehydrating agents and provides a general and convenient route to a wide variety of aryl, heteroaryl, and alkyl isocyanides. acs.org The reaction is tolerant of various functional groups and has been successfully applied to the late-stage functionalization of biologically active amines. organic-chemistry.orgacs.org

Process Optimization and Scale-Up Considerations for 2,4-Dichloro-1-isocyanobenzene Production

The industrial production of this compound, also known as 2,4-dichlorophenyl isocyanate, relies on the phosgenation of 2,4-dichloroaniline (B164938). This process, while well-established, requires careful optimization and consideration of various factors to ensure efficiency, safety, and product quality, particularly during scale-up from laboratory to industrial production.

Key strategic considerations in the manufacturing process include improving process efficiency, enhancing environmental performance through advanced catalysts and continuous flow systems, and ensuring supply chain resilience. researchandmarkets.com The adoption of closed-loop reactors and advanced scrubber systems is driven by stricter global emissions standards, while digitalization and real-time analytics enable proactive quality control and yield optimization. researchandmarkets.com

Reaction Parameter Optimization

The synthesis of aryl isocyanates via phosgenation involves complex reaction pathways. For dichlorinated anilines, the process involves the reaction of the amine with phosgene, typically in an inert solvent. google.commdpi.com The optimization of this process is critical for maximizing yield and minimizing the formation of undesirable byproducts, such as carbamoyl (B1232498) chlorides and ureas.

Several key parameters must be controlled during the scale-up of this compound production:

Reactant Concentration and Ratio : The precursor, 2,4-dichloroaniline, is typically introduced as a solution in a high-boiling inert solvent like o-dichlorobenzene. google.com Maintaining a specific concentration (e.g., 10-15 weight percent) and a significant molar excess of phosgene (e.g., a 4:1 mole ratio of phosgene to dichloroaniline) is crucial to drive the reaction to completion and suppress side reactions. google.com

Temperature Control : The phosgenation reaction is highly temperature-dependent. The reaction temperature is typically maintained within a narrow range (e.g., 158 to 165 °C) to ensure a high conversion rate. google.com Post-reaction, the temperature is increased (e.g., 180-190 °C) to facilitate the removal of excess phosgene and hydrogen chloride gas. google.com

Mixing and Residence Time : Efficient mixing is vital to ensure proper contact between the reactants, which is particularly important in rapid liquid-phase reactions to minimize secondary reactions. mdpi.com The residence time in the reactor, noted as "hold time," is also optimized (e.g., around 45 minutes) to achieve the desired conversion. google.com

Byproduct and Tar Management : A significant challenge in the industrial production of isocyanates is the formation of high-boiling side-products, collectively known as "tar". google.com These tars can be unstable and lead to the formation of solids that can disrupt the process. The addition of stabilizers, such as morpholine, has been shown to improve tar stability and inhibit the formation of unwanted solids, thereby facilitating the recovery of the isocyanate product from the distillation heel. google.com

The table below summarizes key operational parameters for the scaled-up production of dichlorophenyl isocyanates based on established industrial processes.

| Parameter | Optimized Range/Condition | Purpose | Reference |

| Solvent | o-Dichlorobenzene | Inert, high-boiling solvent | google.com |

| Dichloroaniline Conc. | 10-15 wt% in solvent | Control reaction rate and heat | google.com |

| Phosgene:Aniline Ratio | ~4:1 (molar) | Ensure complete conversion of aniline | google.com |

| Reactor Temperature | 158-165 °C | Optimize reaction kinetics | google.com |

| Reactor Hold Time | ~45 minutes | Achieve high conversion | google.com |

| Degassing Temperature | 180-190 °C | Remove excess phosgene and HCl | google.com |

| Tar Stabilizer | 0.2-5% Morpholine | Inhibit solid formation, improve product recovery | google.com |

Downstream Processing and Purification

Following the main reaction, the process stream undergoes several purification steps. Excess phosgene and by-product hydrogen chloride are removed in a degasser. google.com The subsequent crucial step is the separation of the product from the solvent and tars. This is typically achieved through distillation under reduced pressure. google.com For example, the solvent (o-dichlorobenzene) can be removed at approximately 135 to 145 °C under 100 mm Hg pressure. google.com The crude this compound is then separated from the tar in a tar concentrator before undergoing final purification. google.com

Modern Approaches and Future Outlook

Reactivity and Mechanistic Investigations of 2,4 Dichloro 1 Isocyanobenzene in Organic Transformations

α-Addition Reactions of the Isocyano Functional Group

The carbon atom of the isocyanide group in 2,4-dichloro-1-isocyanobenzene is divalent and possesses both nucleophilic and electrophilic character. nih.gov This duality allows it to undergo α-addition reactions, where two species add across the isocyanide carbon.

Intermolecular Additions with Electrophilic Species

The isocyanide carbon can act as a nucleophile, attacking various electrophilic species. In the context of multicomponent reactions like the Passerini and Ugi reactions, the initial step often involves the nucleophilic attack of the isocyanide on an activated carbonyl or iminium species. nih.gov The electron-withdrawing chloro substituents on the phenyl ring of this compound decrease the nucleophilicity of the isocyanide carbon compared to electron-rich aryl isocyanides. However, it can still effectively participate in reactions where a strong electrophile is present. For instance, in the presence of a Lewis acid or a proton source, a carbonyl compound is activated, facilitating the attack by the isocyanide to form a nitrilium ion intermediate. nih.gov This intermediate is a key species that propels the reaction forward.

Intermolecular Additions with Nucleophilic Species

Conversely, the isocyanide carbon is also electrophilic and susceptible to attack by nucleophiles. This is particularly true for metal-coordinated isocyanides. rsc.org While less common in the absence of a metal catalyst, strong nucleophiles can add to the isocyanide carbon. For this compound, the electrophilicity of the isocyanide carbon is enhanced by the electron-withdrawing nature of the dichlorophenyl group. Reactions involving the addition of strong nucleophiles like organolithium reagents or Grignard reagents would proceed to form metallo-imidoyl species, which can then be trapped by electrophiles. The reaction of cyanuric chloride, a related chlorinated aromatic system, with various nucleophiles highlights the susceptibility of chlorinated rings to nucleophilic attack, a principle that can be extended to understand the broader reactivity of molecules like this compound. rsc.org

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. nih.govfrontiersin.org Isocyanide-based MCRs (IMCRs) are particularly powerful for generating molecular diversity. nih.gov

The Passerini Reaction and Structural Diversification

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide chemistry, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgnih.gov The reaction is typically conducted in aprotic solvents and is believed to proceed through a non-ionic pathway involving a cyclic transition state. nih.govorganic-chemistry.org

The use of this compound in the Passerini reaction allows for the introduction of the dichlorophenylamido moiety into the final product. This can be advantageous for modulating the physicochemical and biological properties of the resulting molecules. The general mechanism involves the initial interaction of the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide. nih.gov This forms a nitrilium ion intermediate that is subsequently trapped by the carboxylate to form an α-adduct, which then rearranges to the final product. nih.gov

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product (α-acyloxy amide) |

| Benzaldehyde (B42025) | Acetic Acid | This compound | 2-((2,4-dichlorophenyl)amino)-2-oxo-1-phenylethyl acetate (B1210297) |

| Cyclohexanone | Propionic Acid | This compound | 1-((2,4-dichlorophenyl)carbamoyl)cyclohexyl propanoate |

| Isobutyraldehyde | Benzoic Acid | This compound | 1-((2,4-dichlorophenyl)amino)-3-methyl-1-oxobutan-2-yl benzoate |

This table represents hypothetical examples based on the general scope of the Passerini reaction.

The structural diversity of the products can be readily achieved by varying the carbonyl and carboxylic acid components, making the Passerini reaction a powerful tool in combinatorial chemistry. wikipedia.org

The Ugi Reaction: Scope, Limitations, and Mechanistic Insights

The Ugi four-component reaction (U-4CR) is another prominent IMCR that combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce an α-acylamino amide. nih.govbeilstein-journals.org Unlike the Passerini reaction, the Ugi reaction is often favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org

Mechanism: The generally accepted mechanism begins with the formation of an imine from the aldehyde/ketone and the amine. This is followed by the protonation of the imine to form an iminium ion, which is then attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is trapped by the carboxylate anion. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable α-acylamino amide product. beilstein-journals.orgnih.gov

Scope and Limitations: The Ugi reaction has a very broad scope, tolerating a wide variety of functional groups on all four components. beilstein-journals.org When using this compound, the electron-withdrawing nature of the dichlorophenyl group can influence the reaction rate but generally does not inhibit the reaction. The limitations of the Ugi reaction can include steric hindrance from bulky reactants and potential side reactions. bohrium.com For instance, with certain substrates, the Passerini reaction can compete as a side reaction. nih.gov

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product (α-acylamino amide) |

| Formaldehyde | Aniline | Acetic Acid | This compound | N-(2,4-dichlorophenyl)-2-(N-phenylacetamido)acetamide |

| Acetaldehyde | Benzylamine | Formic Acid | This compound | N-benzyl-N-(1-((2,4-dichlorophenyl)amino)-1-oxopropan-2-yl)formamide |

| Benzaldehyde | Cyclohexylamine | Propionic Acid | This compound | N-cyclohexyl-N-(2-((2,4-dichlorophenyl)amino)-2-oxo-1-phenylethyl)propanamide |

This table represents hypothetical examples based on the general scope of the Ugi reaction.

Advanced Isocyanide-Based Multicomponent Reaction (IMCR) Architectures, Including Reactions with Multiple Educts

The versatility of the isocyanide functional group extends beyond the classic Passerini and Ugi reactions. Advanced IMCRs and sequential MCRs allow for the synthesis of even more complex and diverse molecular scaffolds. mdpi.comresearchgate.net These reactions often involve bifunctional reactants or subsequent intramolecular cyclizations of the initial MCR products.

For example, a Ugi reaction product derived from this compound can be designed to contain additional reactive functional groups. These groups can then participate in post-Ugi transformations, such as intramolecular cyclizations to form various heterocyclic systems. The nitrilium ion intermediate, central to both Passerini and Ugi reactions, can be trapped by other intramolecular nucleophiles when bifunctional substrates are used, leading to the formation of cyclic structures. nih.gov

Furthermore, MCRs with more than four components have been developed. For instance, a five-component reaction could involve the in-situ generation of one of the reactants. The incorporation of this compound into these higher-order MCRs provides a direct route to highly complex molecules bearing the dichlorophenylamido substructure, which is of interest for the development of new materials and biologically active compounds.

Design and Implementation of Cleavable Isocyanide Strategies in MCRs

The strategic utility of isocyanides in multicomponent reactions (MCRs) is well-established, offering a powerful tool for the rapid construction of complex molecular scaffolds. nih.govresearchgate.net A significant advancement in this area is the design of "cleavable" or "traceless" isocyanide reagents. These reagents participate in the initial multicomponent coupling, but the isocyanide-derived moiety can be subsequently removed under specific conditions. This approach is particularly valuable as it allows for the synthesis of products that would otherwise be inaccessible and broadens the diversity of achievable molecular architectures. nih.gov

While direct studies detailing the use of this compound as a cleavable isocyanide in MCRs are not extensively documented in the reviewed literature, the principles of cleavable isocyanide strategies can be applied. The core concept involves incorporating a functional group within the isocyanide reagent that facilitates its removal after the MCR. For instance, an isocyanide containing a silyl (B83357) group or a photolabile group can be employed. After the multicomponent reaction, the resulting product can be treated with fluoride (B91410) ions or subjected to photolysis, respectively, to excise the isocyanide-derived fragment.

The design of such a strategy involving this compound would necessitate the synthesis of a modified version of the molecule containing a cleavable linker. The dichlorinated phenyl ring could serve as a robust structural element that influences the reactivity and selectivity of the MCR, while the cleavable portion would be engineered to be selectively removed post-reaction. The development of such cleavable isocyanides holds significant promise for expanding the synthetic utility of MCRs. tum.de

Cycloaddition and Annulation Reaction Pathways

This compound, like other isocyanides, participates in a variety of cycloaddition and annulation reactions, serving as a versatile building block for the synthesis of heterocyclic compounds. nih.govnih.gov These reactions leverage the unique electronic properties of the isocyano group, which can act as both a nucleophile and an electrophile. nih.gov

The [4+1] cycloaddition is a powerful method for constructing five-membered rings, where the isocyanide acts as a one-carbon component. researchgate.netrsc.org In these reactions, this compound can react with various four-atom systems (conjugated heterodienes) to yield a diverse range of heterocyclic products. nih.govresearchgate.net

Examples of substrates that undergo [4+1] cycloaddition with isocyanides include α,β-unsaturated nitro compounds, vinyl ketenes, and acyl imines. researchgate.net The reaction with this compound would introduce the 2,4-dichlorophenyl group onto the resulting heterocycle, a feature that can be valuable for tuning the electronic and steric properties of the final molecule. The mechanism of these reactions often involves the initial nucleophilic attack of the isocyanide on one terminus of the four-atom component, followed by cyclization.

Table 1: Examples of [4+1] Cycloaddition Reactions with Isocyanides This table is interactive and can be sorted by clicking on the column headers.

| 4-Atom Component | Isocyanide | Resulting Heterocycle |

|---|---|---|

| α,β-Unsaturated nitroalkene | This compound | Substituted pyrrole |

| Vinyl ketene | This compound | Substituted furanone |

| Acyl imine | This compound | Substituted imidazole |

| 1,3-Diazabutadiene | This compound | Substituted imidazole |

A notable and more recent application of chloro-substituted isocyanides is in the on-surface synthesis of aza mdpi.comradialenes via a [1+1+1] cycloaddition reaction. researchgate.netnih.gov Radialenes are a class of molecules with unique electronic and structural properties. chemistryviews.org Specifically, 1,4-dichloro-2-isocyanobenzene (B1334106) has been used as a precursor on a silver (Ag(111)) surface. chemistryviews.org

In this process, three molecules of the isocyanide precursor undergo a cycloaddition to form a three-membered carbon ring with three exocyclic imine groups. researchgate.netnih.gov The chlorine substituents play a crucial role in directing the selective and orientational assembly of the isocyanide precursors on the surface. nih.govchemistryviews.org This method allows for the atomically precise synthesis of these complex nanostructures. chemistryviews.org Theoretical calculations have suggested both synergistic and stepwise reaction pathways, with the chlorine atoms activating the isocyano groups through electrostatic interactions. nih.gov While this specific example uses a different isomer, the principles could potentially be extended to this compound for the synthesis of asymmetrically substituted aza mdpi.comradialenes on surfaces.

[3+2] annulation reactions are a common strategy for the synthesis of five-membered heterocycles. chim.itrsc.org In these reactions, a three-atom component reacts with a two-atom component. Isocyanides, including this compound, can act as the one-carbon, two-electron component in these transformations.

For instance, the reaction of isocyanides with nitrones in the presence of a silver catalyst has been shown to produce 1,2,4-oxadiazolidin-5-ones. nih.gov A plausible mechanism involves nucleophilic addition of the isocyanide to the nitrone, followed by cyclization and oxidation. nih.gov The use of this compound in such a reaction would lead to the corresponding 2,4-dichlorophenyl-substituted oxadiazolidinone. Other 1,3-dipoles can also participate in [3+2] cycloadditions with isocyanides, providing access to a wide array of five-membered nitrogen-containing heterocycles. chim.it

Table 2: [3+2] Annulation Reactions Involving Isocyanides This table is interactive and can be sorted by clicking on the column headers.

| 1,3-Dipole | Isocyanide | Resulting Heterocycle |

|---|---|---|

| Nitrone | This compound | 1,2,4-Oxadiazolidin-5-one |

| Azomethine ylide | This compound | Pyrrolidine derivative |

| Diazo compound | This compound | Pyrazoline derivative |

Metal-Mediated and Catalyzed Transformations Involving this compound

Transition metals play a pivotal role in mediating and catalyzing a wide range of transformations involving isocyanides. researchgate.netsioc-journal.cn These reactions often involve the insertion of the isocyanide into a metal-carbon or metal-halogen bond, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn

The insertion of isocyanides into transition metal-carbon bonds is a fundamental step in many catalytic cycles. mdpi.com In the context of this compound, this reaction can be initiated by the oxidative addition of an aryl halide to a low-valent transition metal complex, typically palladium(0). mdpi.com This forms an aryl-metal complex, into which the isocyanide can insert to generate an imidoyl-metal intermediate. mdpi.comacs.org

This imidoyl-metal species is a versatile intermediate that can undergo various subsequent reactions. For example, it can be trapped by nucleophiles, participate in reductive elimination, or undergo further insertions. Palladium-catalyzed reactions of aryl halides with isocyanides have been utilized for the synthesis of a variety of compounds, including aldehydes, amides, and ketones. sioc-journal.cnorganic-chemistry.org The presence of the two chlorine atoms on the phenyl ring of this compound can influence the electronic properties of the isocyanide and the stability of the resulting imidoyl-palladium complex, thereby affecting the course and efficiency of the reaction. The coupling of aryl chlorides with isocyanides has been a challenge, but recent developments have shown that the use of sterically hindered and electron-rich ligands can facilitate this transformation. acs.org

Palladium-Catalyzed Cyclocoupling Reactions and C-H Bond Functionalization

Palladium catalysis has emerged as a powerful tool for the construction of complex organic molecules, and the utilization of isocyanides in these reactions has significantly expanded their scope. In the context of this compound, palladium-catalyzed reactions primarily involve cyclocoupling and C-H bond functionalization, leading to the synthesis of various heterocyclic frameworks.

Research has demonstrated the utility of isocyanides in catalytic C-H bond functionalization reactions. A notable example is the palladium-catalyzed cyclocoupling of 2-halobiaryls with isocyanides. scirp.org This reaction proceeds via the cleavage of a C-H bond at the 2'-position of the 2-halobiaryl, leading to the formation of fluorenone imine derivatives. scirp.org The mechanism of such transformations generally follows a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by isocyanide insertion into the Pd-aryl bond to form an imidoyl-palladium intermediate. Subsequent intramolecular C-H activation and reductive elimination afford the cyclized product and regenerate the active Pd(0) catalyst. A significant kinetic isotope effect (k(H)/k(D) = 5.3) observed in related systems suggests that C-H bond activation is the turnover-limiting step in this catalytic process. scirp.org

While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general principles of palladium-catalyzed reactions with aryl isocyanides are applicable. The electron-withdrawing chloro substituents on the phenyl ring of this compound would be expected to influence the rate and efficiency of the isocyanide insertion step and the subsequent C-H activation.

The following table summarizes representative palladium-catalyzed cyclocoupling reactions involving aryl isocyanides, which provide a model for the expected reactivity of this compound.

| Reactants | Catalyst/Conditions | Product Type | Ref |

| 2-Halobiaryls, Aryl Isocyanides | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | Fluorenone Imine Derivatives | scirp.org |

| Aryl Halides, Alkynes, Isocyanides | Pd(PPh₃)₄, CuI, Base | Substituted Quinolines | General Knowledge |

| o-Iodoanilines, Isocyanides | Pd(OAc)₂, Xantphos, Base | Indolo[1,2-a]quinazolines | General Knowledge |

Copper-Catalyzed Syntheses and Ligand Design Principles

Copper catalysis offers a more economical and sustainable alternative to palladium for certain organic transformations. In the realm of isocyanide chemistry, copper catalysts have been effectively employed in the synthesis of various nitrogen-containing heterocycles.

One prominent example is the copper-catalyzed synthesis of quinazolin-4-ones from the reaction of 2-isocyanobenzoates and amines. beilstein-journals.org This transformation involves an imidoylative cross-coupling followed by a cyclocondensation reaction. beilstein-journals.org The reaction proceeds efficiently using copper(II) acetate as the catalyst in the presence of a mild base. beilstein-journals.org The broad substrate scope of this reaction suggests that this compound could potentially be utilized as a substrate to generate corresponding dichlorinated quinazolinone derivatives.

Another relevant application is the copper-catalyzed cross-cycloaddition of two different isocyanides to produce imidazoles. nih.gov This reaction highlights the ability of copper to mediate the formation of C-N and C-C bonds involving isocyanide precursors. The proposed mechanism involves the activation of a C-H bond of one isocyanide by a Cu₂O catalyst, followed by nucleophilic attack of the second isocyanide and subsequent cyclization. nih.gov

The design of ligands plays a crucial role in enhancing the efficiency and selectivity of copper-catalyzed reactions. For enantioconvergent cross-coupling reactions, the rational design of chiral anionic N,N,N-ligands has been shown to be key for achieving high enantioselectivity. scirp.org In other applications, ligands such as 1,10-phenanthroline (B135089) have been found to be effective in promoting copper-catalyzed reactions involving isocyanides. nih.gov The choice of ligand can influence the electronic properties of the copper center, thereby modulating its reactivity and controlling the reaction outcome.

The table below provides examples of copper-catalyzed reactions involving aryl isocyanides, illustrating the potential synthetic applications for this compound.

| Reactants | Catalyst/Ligand | Product Type | Ref |

| 2-Isocyanobenzoates, Amines | Cu(OAc)₂ | Quinazolin-4-ones | beilstein-journals.org |

| Aryl Isocyanide, Tosylmethyl Isocyanide | Cu₂O, 1,10-phenanthroline | 1,4-Disubstituted Imidazoles | nih.gov |

| Aryl Diazonium Salts, Isocyanides | Copper Catalyst | Arylcarboxyamides | rsc.org |

Coordination Chemistry of Aryl Isocyanide Ligands, including Radiopharmaceutical Probe Precursors (e.g., 99mTc-Labeled Probes)

Aryl isocyanides, including this compound, are excellent ligands in coordination chemistry due to the ability of the isocyano group to act as a strong σ-donor and a π-acceptor. This allows them to form stable complexes with a variety of transition metals.

A particularly significant application of this coordination chemistry is in the development of radiopharmaceutical probe precursors, especially for technetium-99m (⁹⁹ᵐTc). scirp.orgnih.gov ⁹⁹ᵐTc-labeled hexavalent probes can be synthesized through the coordination of six isocyanide ligands to a Tc(I) core. scirp.orgnih.gov Research has shown that aryl isocyanide ligands are superior precursors compared to alkyl isocyanides for preparing these probes. scirp.orgnih.gov The greater π-accepting ability of aryl isocyanides allows for the formation of stable ⁹⁹ᵐTc-labeled hexavalent probes in high radiochemical yields (>95%) even at low ligand concentrations (50 μM). scirp.orgnih.gov This is a significant advantage as high ligand concentrations are often required for alkyl isocyanides due to their weaker coordination ability. scirp.orgnih.gov

This efficient labeling method has been applied to the synthesis of a ⁹⁹ᵐTc-labeled hexavalent RGD probe for targeting integrin αvβ3, which is involved in angiogenesis and tumor metastasis. nih.gov The probe was prepared in a short reaction time (5 minutes) and demonstrated high tumor localization in vivo without the need for post-labeling purification. nih.gov The findings suggest that aryl isocyanides are valuable precursors for a wide range of ⁹⁹ᵐTc-labeled targeting probes for molecular imaging. scirp.orgnih.gov

While specific studies on the coordination of this compound to ⁹⁹ᵐTc were not found in the provided search results, the general principles established for aryl isocyanides are directly applicable. The electron-withdrawing chloro substituents on the phenyl ring of this compound would likely enhance its π-accepting properties, potentially leading to even more stable technetium complexes.

The following table summarizes key aspects of the coordination chemistry of aryl isocyanides as precursors for ⁹⁹ᵐTc-labeled probes.

| Ligand Type | Metal Core | Key Feature | Application | Ref |

| Aryl Isocyanides | Tc(I) | Greater π-accepting ability than alkyl isocyanides | High radiochemical yield at low ligand concentration | scirp.orgnih.gov |

| Phenyl Isonitriles | ⁹⁹ᵐTc | Formation of stable hexavalent complexes | Tumor imaging agents | beilstein-journals.org |

| Isocyanide-containing 2-nitroimidazoles | ⁹⁹ᵐTc | Hypoxia imaging radiotracers | researchgate.net |

Exploration of Radical Pathways and Reactive Intermediates

Beyond its involvement in metal-catalyzed reactions, this compound can also participate in transformations proceeding through radical intermediates. The isocyano group is an excellent radical acceptor, leading to the formation of imidoyl radicals, which are key intermediates in a variety of synthetic methodologies.

Formation and Reactivity of Imidoyl Radicals

Imidoyl radicals are typically generated through the addition of a carbon- or heteroatom-centered radical to the isocyano carbon of an isocyanide. researchgate.net These radicals can be formed using various radical initiators, such as AIBN, or through photochemically induced processes. scirp.orgrsc.org

Once formed, imidoyl radicals exhibit diverse reactivity. A common and synthetically useful pathway is intramolecular cyclization. For instance, an imidoyl radical generated from an aryl isocyanide bearing an ortho-alkenyl or ortho-alkynyl substituent can undergo 5-exo or 6-endo cyclization to form indole (B1671886) or quinoline (B57606) derivatives, respectively. beilstein-journals.orgnih.gov The reaction of an aryl isocyanide with an alkenyl group at the ortho-position with tin hydride in the presence of AIBN generates a stannylated imidoyl radical, which subsequently cyclizes to afford a stannylated indole derivative. nih.gov Similarly, the radical cyclization of 2-isocyanobiaryls is an effective method for the synthesis of phenanthridine (B189435) derivatives. nih.gov

The reactivity of the imidoyl radical is influenced by the substituents on the nitrogen and the radical-bearing carbon. The presence of the 2,4-dichlorophenyl group in an imidoyl radical derived from this compound would influence the stability and subsequent reaction pathways of this intermediate.

Mechanistic Aspects of Radical Isocyanide Insertion Processes

Radical isocyanide insertion processes typically involve a radical chain mechanism. The process is initiated by the generation of a radical species, which then adds to the isocyanide to form an imidoyl radical. This imidoyl radical can then participate in subsequent steps, such as hydrogen atom abstraction, cyclization, or fragmentation, to propagate the radical chain.

For example, the hydrothiolation of isocyanides with thiols proceeds via a radical chain mechanism where a thiyl radical adds to the isocyanide to form an imidoyl radical. nih.gov This imidoyl radical then abstracts a hydrogen atom from another thiol molecule to yield a thioformimidate and regenerate the thiyl radical. nih.gov

In the context of cyclization reactions, the mechanism involves the initial formation of an imidoyl radical, which then undergoes an intramolecular addition to a tethered unsaturated group (e.g., an alkene, alkyne, or aryl ring). beilstein-journals.orgnih.gov The resulting cyclic radical can then be trapped by a hydrogen atom donor or undergo further transformations to yield the final product. The regioselectivity of the cyclization (e.g., 5-exo versus 6-endo) is governed by factors such as the length of the tether and the stability of the resulting cyclic radical.

The following table outlines the general steps involved in the formation and reaction of imidoyl radicals from aryl isocyanides.

| Step | Description | Intermediate |

| Initiation | Generation of a radical species (R•) from an initiator. | R• |

| Propagation 1 | Addition of the radical (R•) to the aryl isocyanide. | Imidoyl Radical (Ar-N=C•-R) |

| Propagation 2 | Intramolecular cyclization or intermolecular reaction of the imidoyl radical. | Cyclic Radical or Addition Product |

| Termination | Combination or disproportionation of radical species. | Stable Product |

Advanced Research Applications of 2,4 Dichloro 1 Isocyanobenzene in Organic Synthesis and Interdisciplinary Fields

Strategic Utility as a Building Block in Complex Molecule Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. Isocyanides, in particular, are highly valued in this role due to their participation in powerful multicomponent reactions (MCRs). These reactions, such as the Passerini and Ugi reactions, allow for the combination of three or more reactants in a single step to form intricate products, embodying the principles of efficiency and atom economy.

2,4-Dichloro-1-isocyanobenzene is a strategic building block in this context. Its isocyano group provides the reactive handle for these MCRs, while the 2,4-dichlorophenyl scaffold is incorporated into the final product. This is significant because the presence of chlorine atoms on an aromatic ring can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. By employing this compound, synthetic chemists can readily introduce this important halogenated moiety into a wide range of molecular frameworks, facilitating the synthesis of complex targets in fields like medicinal and materials chemistry.

Contributions to Combinatorial Library Generation and Diversity-Oriented Synthesis

The goal of combinatorial chemistry is the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library, for high-throughput screening. nih.govacs.orgnih.gov Diversity-oriented synthesis (DOS) is a related strategy that aims to generate libraries of structurally diverse and complex small molecules to explore chemical space more broadly. rsc.orgnoaa.gov Isocyanide-based multicomponent reactions (IMCRs) are central to both approaches because they allow for the creation of vast numbers of unique products by simply varying the multiple starting components. scbt.com

The use of this compound as the isocyanide component in IMCRs is a powerful strategy for generating focused libraries with significant chemical diversity. By systematically varying the other inputs in the reaction (e.g., the aldehyde, carboxylic acid, and amine in an Ugi reaction), researchers can create a large matrix of products, each containing the 2,4-dichlorophenyl core. This approach efficiently produces collections of novel, halogenated compounds that can be screened for biological activity, leading to the discovery of new drug candidates or chemical probes for studying biological systems. nih.gov

Construction of Nitrogen-Containing Heterocycles and Peptidomimetics

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of natural products, pharmaceuticals, and agrochemicals. Peptidomimetics, compounds that mimic the structure and function of peptides, are crucial in drug design as they often exhibit improved stability and oral bioavailability compared to their natural counterparts. bohrium.com Isocyanide-based multicomponent reactions have proven to be exceptionally effective for the synthesis of both of these important classes of molecules. acs.orgresearchgate.net

The Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, directly yields α-acylamino amides, which are quintessential peptidomimetic structures. nih.gov Similarly, the Passerini three-component reaction (P-3CR) produces α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide. acs.orgchemrxiv.orgnrel.gov When bifunctional starting materials are used in these reactions, the initial products can undergo subsequent intramolecular reactions to form a wide variety of nitrogen-containing heterocycles. acs.orgresearchgate.net

This compound serves as a key reactant in these syntheses, enabling the incorporation of the 2,4-dichlorophenyl group into the final heterocyclic or peptidomimetic scaffold. This allows for the targeted synthesis of molecules with potential applications in drug discovery and materials science.

| Reaction | Components | General Product Structure | Product Class |

|---|---|---|---|

| Passerini Reaction | Aldehyde (R1-CHO), Carboxylic Acid (R2-COOH), Isocyanide (R3-NC) | R1-CH(OCOR2)-C(=O)NHR3 | α-Acyloxy Amide |

| Ugi Reaction | Aldehyde (R1-CHO), Amine (R2-NH2), Carboxylic Acid (R3-COOH), Isocyanide (R4-NC) | R1-CH(NHR2)-C(=O)N(R4)COR3 | α-Acylamino Amide (Bis-amide) |

Role in Bioorthogonal Chemistry and Biomolecule Labeling Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and tracking biomolecules in their natural environment. The isocyanide group is recognized as one of the smallest bioorthogonal functional groups, making it an ideal "handle" for modifying biomolecules with minimal structural perturbation.

A prominent example of isocyanide-based bioorthogonal chemistry is the [4+1] cycloaddition reaction with tetrazines. This reaction is fast, highly selective, and proceeds under physiological conditions, making it suitable for labeling proteins, glycans, and other biomolecules. In this context, this compound can be used as a labeling reagent. The isocyano group participates in the bioorthogonal ligation, covalently attaching the molecule to a target, while the stable 2,4-dichlorophenyl moiety can function as a detectable tag or a component that influences the properties of the labeled biomolecule. Isocyanides can be used in biomolecule labeling through several strategies, including two-component bioorthogonal reactions, multicomponent reactions, and metal chelation.

Utilization in On-Surface Chemical Reactions and Nanostructure Fabrication

On-surface synthesis is a bottom-up approach that uses chemical reactions confined to a two-dimensional surface to create atomically precise nanostructures, such as polymers and covalent organic frameworks. This field has garnered significant interest for its potential in developing next-generation electronics and materials. Aryl isocyanides have been shown to form self-assembled monolayers (SAMs) on metal surfaces like gold and palladium. acs.org

Furthermore, studies have demonstrated that aryl isocyanides can undergo polymerization on these surfaces. For instance, on a palladium surface, isocyanide moieties have been observed to polymerize into poly(imine) structures. acs.org Other research has shown that arylrhodium complexes can initiate the living polymerization of bulky aryl isocyanides to form highly ordered helical polymers. These findings indicate that this compound, as a reactive aryl isocyanide, is a promising candidate for on-surface synthesis. It could be used to fabricate novel, halogenated one- or two-dimensional nanostructures with tailored electronic or chemical properties, opening doors for applications in molecular electronics and catalysis. acs.org

Application as a Model Electrophile/Nucleophile in Reaction Mechanism Studies

The isocyanide functional group possesses a unique and ambivalent electronic character; the terminal carbon atom can act as both a nucleophile and an electrophile. researchgate.netnrel.gov This dual reactivity is the foundation of its utility in multicomponent reactions. In the initial step of an Ugi or Passerini reaction, the isocyanide carbon acts as a nucleophile, attacking an electrophilic iminium or carbonyl-carbon intermediate. acs.org This addition forms a highly reactive nitrilium ion intermediate, in which the same carbon atom becomes electrophilic and is subsequently attacked by a nucleophile (e.g., a carboxylate anion or water) to complete the reaction sequence. researchgate.net

This compound serves as an excellent model compound for studying these reaction mechanisms. The two electron-withdrawing chlorine atoms on the phenyl ring modulate the electron density of the isocyano group, influencing its nucleophilicity and the stability of the key nitrilium intermediate. By systematically studying the kinetics and outcomes of reactions involving this compound compared to other substituted aryl isocyanides, researchers can gain deeper insights into the electronic effects that govern these complex transformations. This understanding is crucial for designing new reactions and optimizing conditions for the synthesis of desired products.

Computational and Theoretical Investigations of 2,4 Dichloro 1 Isocyanobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. DFT studies on 2,4-Dichloro-1-isocyanobenzene focus on determining its most stable three-dimensional arrangement (conformation) and the distribution of electrons within the molecule.

Theoretical calculations indicate that the benzene ring is planar, with the isocyano group (-N≡C) and the two chlorine atoms attached. The rotational barrier around the C-N bond of the isocyano group is a key parameter in determining the molecule's conformational flexibility. DFT calculations can predict the preferred orientation of the isocyano group relative to the dichlorinated phenyl ring. The electronic properties, such as the dipole moment and the distribution of atomic charges, are also crucial aspects revealed by DFT. The electron-withdrawing nature of the chlorine atoms and the isocyano group significantly influences the electron density distribution on the aromatic ring.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment | Data not available in search results |

| Mulliken Atomic Charges | Data not available in search results |

| Rotational Energy Barrier (C-N) | Data not available in search results |

Mechanistic Elucidations through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for a given chemical transformation. For this compound, this involves exploring how it interacts with other reagents at a quantum mechanical level.

Reactions involving isocyanides can proceed through various mechanisms. Computational studies can distinguish between synergistic (concerted) pathways, where bond-making and bond-breaking occur simultaneously, and stepwise pathways, which involve the formation of one or more intermediates. For instance, in a cycloaddition reaction, DFT can be used to calculate the energy profiles of both a concerted mechanism and a stepwise mechanism involving a zwitterionic intermediate to determine the more favorable route.

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of transition state structures for reactions involving this compound. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. A lower energy barrier corresponds to a faster reaction. These calculations are vital for predicting how the chloro substituents on the phenyl ring affect the reactivity of the isocyanide group.

Many reactions involving isocyanides are catalyzed, often by transition metals. Computational modeling can be used to elucidate the entire catalytic cycle. This involves identifying and characterizing all the intermediate species and transition states in the cycle. For a hypothetical palladium-catalyzed reaction with this compound, DFT could be used to model the oxidative addition, migratory insertion, and reductive elimination steps, providing insights into the role of the catalyst and the ligands.

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orgtaylorandfrancis.comfiveable.me It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgtaylorandfrancis.comfiveable.me The energies and shapes of these frontier orbitals for this compound can be calculated using computational methods.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com For this compound, the electron-withdrawing chlorine atoms and isocyano group are expected to lower the energy of the LUMO, making it a better electron acceptor. The HOMO-LUMO energy gap is also an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com FMO theory can be used to predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions, by examining the orbital coefficients at different atomic sites.

Table 2: Frontier Molecular Orbital Properties

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available in search results | Likely localized on the phenyl ring and the isocyano group. |

| LUMO | Data not available in search results | Likely to have significant contributions from the isocyano carbon and the aromatic ring. |

| HOMO-LUMO Gap | Data not available in search results | Influences the molecule's reactivity and electronic transitions. |

Advanced Analysis of Intermolecular and Intramolecular Noncovalent Interactions

Noncovalent interactions play a crucial role in determining the structure of molecular crystals and influencing reaction pathways. researchgate.net For this compound, both intermolecular and intramolecular noncovalent interactions are of interest.

Intermolecular interactions in the solid state can be investigated using techniques like Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal. researchgate.net Potential interactions for this compound include halogen bonding (C-Cl···N or C-Cl···Cl), π-π stacking between the aromatic rings, and C-H···π interactions.

Intramolecular interactions can also influence the molecule's conformation and reactivity. For example, there could be weak interactions between one of the chlorine atoms and the isocyano group. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions by analyzing the electron density topology.

Table 3: Potential Noncovalent Interactions in this compound

| Interaction Type | Description |

|---|---|

| Halogen Bonding | Interaction involving the chlorine atoms as electrophilic regions. |

| π-π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. |

| C-H···π Interactions | Interaction between a C-H bond and the π-system of the benzene ring. |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the molecules. |

Halogen Bonding Characterization

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the context of this compound, the isocyanide carbon, with its lone pair of electrons, can act as a potent halogen bond acceptor.

Computational studies on related aryl isocyanides have elucidated the nature of these interactions. For instance, the co-crystallization of diisocyanobenzenes with 1,3,5-triiodotrifluorobenzene has demonstrated the formation of strong I···C(isocyanide) halogen bonds. mdpi.compreprints.org These interactions are characterized by short contact distances and a high degree of directionality. mdpi.com Theoretical methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, have been employed to characterize these bonds. preprints.org

QTAIM analysis reveals the presence of a bond critical point (BCP) between the iodine and the isocyanide carbon, indicative of a stabilizing interaction. preprints.org NBO analysis further clarifies the nature of this bond, showing charge transfer from the lone pair of the isocyanide carbon to the σ* antibonding orbital of the C-I bond of the halogen bond donor. preprints.org This charge transfer contributes to the stability of the halogen-bonded adduct. preprints.org

The strength of the halogen bond is influenced by the electronic properties of both the donor and the acceptor. In the case of this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring would be expected to decrease the nucleophilicity of the isocyanide carbon compared to unsubstituted phenyl isocyanide. However, it would still be a viable halogen bond acceptor. Computational models can precisely quantify these effects by calculating the molecular electrostatic potential (MEP) surface, where a region of negative potential would be observed around the isocyanide carbon, indicating its suitability as a halogen bond acceptor.

A key finding from studies on isocyanide-containing systems is that the isocyanide group is a stronger halogen bond acceptor than the isomeric nitrile group. mdpi.com This is attributed to the carbon atom of the isocyanide being a better electron donor. The table below summarizes key computational parameters used in the characterization of halogen bonds involving isocyanides, based on studies of analogous systems.

| Computational Method | Parameter | Significance in Halogen Bonding |

| Molecular Electrostatic Potential (MEP) | Negative potential region (Vmin) | Indicates the nucleophilic site (halogen bond acceptor). |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Point (BCP) | Presence confirms an interaction pathway between atoms. |

| Electron density at BCP (ρ) | Correlates with the strength of the interaction. | |

| Laplacian of electron density (∇²ρ) | Positive value indicates a closed-shell (noncovalent) interaction. | |

| Natural Bond Orbital (NBO) | Charge Transfer Energy (E(2)) | Quantifies the stabilization energy from donor-acceptor orbital interactions. |

These computational tools provide a robust framework for the characterization of halogen bonding involving this compound, allowing for a detailed understanding of the strength, nature, and geometry of these interactions.

Tetrel Bonding Interactions

Tetrel bonding is a noncovalent interaction involving a Group 14 element (such as carbon or silicon) acting as an electrophilic center. mdpi.comnih.gov This interaction arises from the presence of a region of positive electrostatic potential, known as a σ-hole or a π-hole, on the tetrel atom. mdpi.com While less studied than halogen bonding, tetrel bonding is gaining recognition as a significant force in supramolecular chemistry. mdpi.com

In the context of this compound, the carbon atom of the isocyanide group can act as a Lewis base, or a tetrel bond acceptor, interacting with an electrophilic tetrel atom. Computational studies on complexes of aromatic silanes with Lewis bases have demonstrated the importance of substituent effects on the strength of tetrel bonds. mdpi.com Electron-withdrawing groups on the tetrel-containing molecule enhance the positive character of the σ-hole, leading to stronger interactions. mdpi.com

Theoretical investigations into tetrel bonding often employ high-level ab initio and density functional theory (DFT) calculations to determine interaction energies and geometries. nih.gov For instance, studies on complexes between silane derivatives and various Lewis bases have shown that the interaction strength is highly dependent on the nature of the Lewis base. nih.gov

The following table outlines key computational approaches and their utility in characterizing tetrel bonding interactions.

| Computational Method | Parameter/Analysis | Insight Provided |

| Density Functional Theory (DFT) | Interaction Energy | Quantifies the strength of the tetrel bond. |

| Optimized Geometry | Determines the preferred orientation and distance of the interacting molecules. | |

| Molecular Electrostatic Potential (MEP) | Positive σ-hole (Vs,max) | Identifies the electrophilic site on the tetrel atom. |

| Atoms in Molecules (AIM) | Bond Critical Point (BCP) | Confirms the presence of a bonding interaction. |

Further computational investigations are needed to fully characterize the tetrel bonding capabilities of this compound and to understand how the electronic effects of the chloro substituents modulate these interactions.

π-Hole and Aurophilic Interactions in Metal Complexes

The coordination of this compound to metal centers, particularly gold(I), opens up avenues for other fascinating noncovalent interactions, namely π-hole and aurophilic interactions.

A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecular framework, often associated with π systems. mdpi.com In metal-isocyanide complexes, the isocyanide ligand itself can act as a π-hole donor. mdpi.com Computational studies on a gold(I) complex of a closely related ligand, 4-chloro-2-iodo-1-isocyanobenzene, have provided significant insights into these interactions. mdpi.com In the crystal structure of [AuCl(CNC6H3-4-Cl-2-I)], rare π-hole(isocyanide)···Cl interactions were identified, where the carbon atom of the isocyanide group interacts with the lone pair of a chlorine atom on an adjacent complex. mdpi.com

Aurophilic interactions are weak attractive forces between gold(I) centers, which are of a similar energy to hydrogen bonds and play a crucial role in the solid-state structures of gold complexes. mdpi.comnih.gov These interactions are often observed in conjunction with other noncovalent forces. In the aforementioned gold(I) complex, the crystal packing is determined by a combination of aurophilic Au···Au interactions and the π-hole(isocyanide)···Cl contacts. mdpi.com

Density functional theory (DFT) calculations are instrumental in characterizing and quantifying these weak interactions. mdpi.commdpi.com For the gold(I) complex of 4-chloro-2-iodo-1-isocyanobenzene, DFT calculations confirmed that both the aurophilic and π-hole interactions are significant in determining the supramolecular architecture. mdpi.com NBO analysis can reveal charge transfer pathways, such as from a lone pair of a neighboring atom into the π* orbital of the C≡N bond, which is characteristic of a π-hole interaction. mdpi.com

The estimated energy of aurophilic interactions in gold(I) isocyanide complexes has been computationally determined to be around 6.3 kcal/mol. mdpi.com The table below summarizes the key features of these interactions as revealed by computational studies.

| Interaction | Key Computational Finding | Significance |

| π-Hole Interaction | Positive MEP region on the isocyanide carbon perpendicular to the C≡N bond. | Enables interaction with nucleophiles, influencing crystal packing. |

| Aurophilic Interaction | Short Au···Au contact distances (less than the sum of van der Waals radii). | Drives the self-assembly of gold complexes in the solid state. |

These computational findings on a closely related system strongly suggest that this compound, when coordinated to a gold(I) center, would also exhibit a rich interplay of π-hole and aurophilic interactions, leading to complex and potentially tunable solid-state structures.

Computational Support for Spectroscopic Data Interpretation (e.g., NMR)

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra. For a molecule like this compound, DFT-based methods can be used to calculate the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov

The process typically involves optimizing the molecular geometry at a suitable level of theory, followed by the calculation of the NMR shielding tensors using methods such as the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

For substituted benzenes, the chemical shifts are highly sensitive to the nature and position of the substituents. researchgate.net In this compound, the two chlorine atoms and the isocyanide group will exert significant electronic effects, influencing the electron density at the various carbon and hydrogen atoms of the phenyl ring. Computational methods can accurately model these effects.

The following table provides a hypothetical comparison of expected and computationally predicted ¹³C NMR chemical shifts for this compound, based on general trends for substituted benzenes. The actual experimental and calculated values would require a specific study.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Basis for Expectation |

| C1 (ipso-N≡C) | 120-130 | Attachment to the isocyanide group. |

| C2 (ipso-Cl) | 130-140 | Attachment to chlorine and ortho to isocyanide. |

| C3 | 125-135 | Meta to isocyanide and ortho to chlorine. |

| C4 (ipso-Cl) | 130-140 | Attachment to chlorine and para to isocyanide. |

| C5 | 115-125 | Ortho to chlorine and meta to isocyanide. |

| C6 | 120-130 | Ortho to isocyanide and meta to chlorine. |

| C (isocyanide) | 160-170 | Characteristic chemical shift for isocyanide carbons. |

Computational NMR spectroscopy is not only valuable for predicting chemical shifts but also for understanding the underlying electronic factors that govern them. By analyzing the contributions of different molecular orbitals to the shielding tensors, a deeper understanding of the substituent effects can be achieved. researchgate.net This synergy between computational and experimental NMR is invaluable for the structural elucidation and characterization of complex organic molecules.

Future Research Perspectives and Emerging Directions for 2,4 Dichloro 1 Isocyanobenzene

Development of Novel and Highly Efficient Synthetic Protocols

While established methods for the synthesis of aryl isocyanides exist, the development of more efficient, sustainable, and scalable protocols for 2,4-Dichloro-1-isocyanobenzene is a key area of future research. Current synthetic routes often involve multi-step procedures and the use of hazardous reagents. Future efforts are expected to focus on the following:

Catalytic Dehydration of N-formamides: The dehydration of N-(2,4-dichlorophenyl)formamide is a common route to this compound. Research is ongoing to develop novel catalytic systems that can achieve this transformation under milder conditions, with higher yields and improved atom economy. The exploration of non-toxic and recyclable catalysts is a primary objective.

Direct Isocyanation of Aryl Halides: The development of methods for the direct conversion of 2,4-dichloroaniline (B164938) or its derivatives to the corresponding isocyanide would represent a significant advancement. This could involve novel transition-metal-catalyzed C-N bond formation reactions that avoid the need for formamide (B127407) intermediates.

Flow Chemistry Approaches: The implementation of continuous flow technologies for the synthesis of this compound offers advantages in terms of safety, scalability, and process control. Future research will likely focus on optimizing reaction conditions in microreactors to achieve high-purity product in a continuous and automated fashion.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Dehydration | Milder reaction conditions, higher yields, improved sustainability | Development of novel, non-toxic, and recyclable catalysts. |

| Direct Isocyanation | Fewer synthetic steps, increased efficiency | Exploration of new transition-metal-catalyzed C-N bond forming reactions. |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reaction parameters in microreactor systems. |

Exploration of Undiscovered Reactivity Modes and Stereoselective Transformations

The isocyanide functional group is known for its versatile reactivity, acting as both a nucleophile and an electrophile. For this compound, the electron-withdrawing nature of the chlorine atoms can modulate its reactivity in unique ways. Future research is poised to uncover new reaction pathways and develop stereoselective transformations.

Asymmetric Multicomponent Reactions: Isocyanides are key components in powerful multicomponent reactions (MCRs) like the Ugi and Passerini reactions. mdpi.comnih.govbeilstein-journals.orgnih.gov A significant challenge and area of future research is the development of highly stereoselective versions of these reactions using this compound. The design of chiral catalysts or the use of chiral auxiliaries that can effectively control the stereochemistry of the products will be crucial.

[4+1] Cycloadditions: The [4+1] cycloaddition of isocyanides with various partners is a powerful tool for the synthesis of five-membered heterocycles. nih.gov Investigating the participation of this compound in novel [4+1] cycloaddition reactions with new diene systems could lead to the discovery of novel heterocyclic scaffolds with potential biological activity.

Radical Reactions: The involvement of isocyanides in radical cascade reactions is an emerging area of research. Exploring the reactivity of this compound under photoredox or other radical-generating conditions could unveil new synthetic methodologies for the construction of complex molecular architectures.

Integration into Advanced Catalytic Systems and Cascade Reactions

The unique electronic properties of this compound make it an intriguing ligand for transition metal catalysts. researchgate.net Furthermore, its ability to undergo insertion reactions makes it a valuable component in the design of cascade reaction sequences. sioc-journal.cn

Ligand Development for Catalysis: The isocyanide carbon can act as a strong σ-donor and a moderate π-acceptor, making it a versatile ligand for transition metals. acs.org Research into the coordination chemistry of this compound with various transition metals could lead to the development of novel catalysts with unique reactivity and selectivity in a range of organic transformations, including cross-coupling and C-H functionalization reactions. researchgate.netnih.govsemanticscholar.orgresearchgate.net

Isocyanide Insertion in Cascade Reactions: The insertion of the isocyanide carbon into metal-carbon or metal-heteroatom bonds is a key step in many catalytic cycles. sioc-journal.cn Designing novel cascade reactions that exploit the insertion of this compound will enable the rapid construction of complex molecules from simple starting materials. This approach is particularly promising for the synthesis of nitrogen-containing heterocycles.

Polymerization Catalysis: Isocyanide-based polymerization has emerged as a powerful method for the synthesis of functional polymers. nih.gov Investigating the use of this compound as a monomer or as a ligand in polymerization catalysis could lead to the development of new materials with tailored electronic and physical properties.

Expansion of Applications in Chemical Biology, Materials Science, and Nanotechnology

The unique properties of the isocyanide group, combined with the dichlorophenyl moiety, open up exciting possibilities for the application of this compound in interdisciplinary fields.

Chemical Biology: Isocyanides are valuable tools in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems. nih.govwikipedia.orgfrontiersin.orgnih.govresearchgate.net The small size and unique reactivity of the isocyano group in this compound make it a promising candidate for the development of novel bioorthogonal probes. Its potential to interact with biological targets could also be explored in the context of medicinal chemistry. acs.org

Materials Science: The incorporation of this compound into polymers and other materials can impart unique properties. nih.govsurrey.ac.uk For instance, the polar nature of the isocyanide and the halogen atoms could influence the material's dielectric properties, while the rigid aromatic ring can contribute to thermal stability. Future research could focus on the synthesis of novel liquid crystals, conductive polymers, and functional thin films incorporating this molecule. mdpi.com

Nanotechnology: The functionalization of nanomaterials with organic molecules is a key strategy for tailoring their properties and applications. mdpi.comresearchgate.net this compound could be used to modify the surface of nanoparticles, quantum dots, and nanotubes, thereby altering their solubility, electronic properties, and ability to interact with other molecules. This could lead to the development of new sensors, electronic devices, and drug delivery systems.

Q & A

Q. What are the recommended methods for synthesizing 2,4-Dichloro-1-isocyanobenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or nitration followed by isocyanate functionalization. For example, starting with 1-chloro-2,4-dinitrobenzene (CAS: 97-00-7), the nitro groups can be reduced to amines, followed by phosgenation to introduce the isocyanate group . Optimization includes controlling reaction temperature (≤0°C for phosgenation to avoid side reactions) and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Purity can be verified via melting point analysis and HPLC (≥98% purity threshold) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

- NMR/IR Spectroscopy : Assign peaks using deuterated solvents (e.g., CDCl₃) for ¹H/¹³C NMR. The isocyanate group (NCO) shows a characteristic IR stretch at ~2250 cm⁻¹ .

- X-ray Crystallography : Employ SHELX software for structure refinement. For disordered structures, use the PART instruction to model occupancy .

- DFT Calculations : Apply hybrid functionals (e.g., B3LYP) with basis sets like cc-pVTZ to model electron density and predict vibrational frequencies .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data for this compound?

Methodological Answer: Discrepancies in bond lengths or reaction energetics often arise from basis set limitations or solvent effects. To address this:

- Basis Set Selection : Compare results using Pople-style (6-31G*) vs. Dunning-type (cc-pVTZ) basis sets.

- Solvent Modeling : Use the COSMO model to simulate solvent interactions in DFT calculations .

- Benchmarking : Validate computational results against high-resolution crystallographic data (e.g., SHELXL-refined structures) .

Q. What mechanistic insights exist for substitution reactions involving this compound?

Methodological Answer: Electrophilic aromatic substitution (EAS) at the para position is favored due to electron-withdrawing effects from chlorine and isocyanate groups. Kinetic studies using stopped-flow techniques can monitor intermediate formation. For example, nitro-group reduction (e.g., using H₂/Pd-C) follows pseudo-first-order kinetics under controlled pH (pH 7–9) .

Q. How can researchers analyze environmental impacts or regulatory compliance for this compound?

Methodological Answer:

- Regulatory Classification : The compound falls under UN 2250 (isocyanate derivatives) and requires compliance with EPA and REACH regulations .

- Ecotoxicity Assays : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) to assess aquatic impact. Computational QSAR models (e.g., ECOSAR) can predict biodegradability .

Q. What advanced techniques are used to resolve crystallographic disorder in its crystal structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products